N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide under controlled conditions.
Formation of Pyrazole Ring: The pyrazole ring is often formed by cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Electrophilic Substitution Reagents: Nitric acid, halogens.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to disrupt cellular processes.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to mimic pyrimidine, allowing it to interfere with DNA replication and protein synthesis . This disruption can lead to the inhibition of bacterial and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentafluorobenzamide
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the thiadiazole and pyrazole rings, which confer distinct chemical properties and biological activities. The combination of these rings with the ethylsulfanyl and hydroxy-dimethylphenyl groups enhances its potential as a versatile bioactive compound.
Properties
Molecular Formula |
C16H17N5O2S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17N5O2S2/c1-4-24-16-21-20-15(25-16)17-14(23)12-7-11(18-19-12)10-6-5-8(2)9(3)13(10)22/h5-7,22H,4H2,1-3H3,(H,18,19)(H,17,20,23) |
InChI Key |
LTTQCUUNKVCQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C(=C(C=C3)C)C)O |
Origin of Product |
United States |
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